Lipophilicity (XLogP3) Comparison: N-Isopropyl vs. Primary Amine and N-Propyl Analogs
The target compound exhibits a computed XLogP3 of 1.5, which is 0.8 log units higher than the primary-amine analog 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (XLogP3 = 0.7) [1][2]. This difference reflects the contribution of the isopropyl group to lipophilicity, putting the target compound closer to the centre of the typical oral drug-like space (XLogP 0–3). The N-propyl analog (CAS 1343369-84-5) is predicted to have an XLogP3 of approximately 1.8, making the target compound a lipophilicity intermediate between the primary amine and the straight-chain alkyl analog.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 6-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (XLogP3 = 0.7); 3-methyl-6-[(propylamino)methyl] analog (XLogP3 ≈ 1.8) |
| Quantified Difference | +0.8 (vs. primary amine); −0.3 (vs. N-propyl) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties [1][2] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CYP450 metabolism susceptibility; the 0.8-unit increase over the primary amine shifts the compound into a more favourable zone for oral absorption and blood–brain barrier penetration.
- [1] PubChem Compound Summary for CID 82494049, 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 21784130, 6-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information (2026). View Source
